1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class have been the subject of extensive synthetic efforts, aimed at developing new derivatives with potential therapeutic applications. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into various heterocyclic systems highlights the chemical flexibility and potential for generating structurally diverse molecules from pyrimidine-based precursors. Such synthetic strategies often involve reactions with haloketones, leading to the formation of thiophenopyrimidine and pyrimidothiazepine derivatives, underscoring the compound’s versatility in generating a wide array of biologically relevant molecules (Fadda et al., 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrimidine derivatives, indicating their potential as therapeutic agents. Research into 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has demonstrated significant activity against various bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, suggesting that modifications to the pyrimidine core can lead to compounds with useful antimicrobial properties (Kolisnyk et al., 2015).
Analgesic Properties
Modifications to the pyrido[1,2-a]pyrimidine structure have also been investigated for their analgesic potential. The displacement of a methyl group within the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been considered as a strategy for optimizing biological properties, with certain derivatives showing increased analgesic activity, indicating the structural basis for bioactivity enhancement in this compound class (Ukrainets et al., 2015).
Structural and Conformational Studies
The investigation into the structural and conformational features of thiazolo[3,2-a]pyrimidines provides insights into how structural modifications can influence molecular aggregation and interaction patterns. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential interactions with biological targets, which is vital for the rational design of therapeutically relevant molecules (Nagarajaiah et al., 2014).
Mechanism of Action
Target of Action
The compounds contain an indole nucleus , which is a prevalent moiety in many bioactive compounds. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that these compounds might interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets these compounds interact with. Generally, compounds with an indole nucleus can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Without specific information on the targets and mode of action, it’s challenging to predict the exact biochemical pathways these compounds might affect. Given the broad range of activities associated with indole derivatives , they could potentially influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects would depend on the specific biological targets and pathways these compounds affect. Given the potential activities of indole derivatives , the effects could range from altering cell signaling pathways to inducing cell death in the case of anticancer activity.
Properties
IUPAC Name |
6-benzyl-10-methyl-N-(3-methylbutyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)11-12-25-23(29)20-14-19-22(28(20)15-18-9-5-4-6-10-18)26-21-17(3)8-7-13-27(21)24(19)30/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJRGRSRPALRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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